N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide
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Overview
Description
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is a chemical compound with the molecular formula C₁₄H₁₃FN₂OS .
- It belongs to the class of acetohydrazides and contains a fluorophenyl group, a pyrimidinylsulfanyl group, and an ethylidene linkage.
- The compound’s structure consists of a central hydrazide moiety (acetohydrazide) with a substituted phenyl group and a pyrimidinylsulfanyl group attached.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide are not readily available in the literature.
- Industrial production methods remain scarce due to its rarity and unique properties.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not well-documented.
- Major products formed from these reactions would depend on the specific reaction type.
Scientific Research Applications
Biology: No significant biological applications have been reported.
Medicine: No direct medicinal applications are known.
Industry: Due to its rarity, industrial applications are unlikely.
Mechanism of Action
- The compound’s mechanism of action remains unexplored.
- Molecular targets and pathways involved are yet to be identified.
Comparison with Similar Compounds
- N’-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide is unique due to its specific combination of functional groups.
- Similar compounds include other acetohydrazides, but none with the exact same substitution pattern .
Properties
Molecular Formula |
C14H13FN4OS |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13FN4OS/c1-10(11-3-5-12(15)6-4-11)18-19-13(20)9-21-14-16-7-2-8-17-14/h2-8H,9H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
BUOMLIPHBJLPFF-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC=CC=N1)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC=CC=N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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